molecular formula C14H12BrN3O2 B5783129 N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea

N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea

Cat. No. B5783129
M. Wt: 334.17 g/mol
InChI Key: YYLXYCHGRAKBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea, also known as BP1, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. BP1 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis. Inhibition of CK2 activity by N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea leads to the dephosphorylation of these target proteins, which can result in various cellular effects such as apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell growth, and sensitize cells to chemotherapy. In neurodegenerative diseases, N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to protect neurons from oxidative stress and to improve cognitive function. In viral infections, N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to inhibit viral replication and to reduce viral load.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has several advantages for lab experiments, including its small size, high potency, and specificity for CK2. N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has some limitations, including its poor solubility in water, which can limit its use in some assays, and its potential off-target effects, which should be carefully evaluated in further studies.

Future Directions

N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has several potential future directions for research, including its use as a therapeutic agent in cancer, neurodegenerative diseases, and viral infections. Further studies are needed to evaluate the safety and efficacy of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea in preclinical and clinical studies. In addition, the development of more potent and specific CK2 inhibitors based on the structure of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea could lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-acetylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea. The synthesis of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, neurodegenerative diseases, and viral infections. CK2 is overexpressed in many cancer cells, and inhibition of CK2 activity has been shown to induce apoptosis and inhibit tumor growth. N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

IUPAC Name

1-(3-acetylphenyl)-3-(5-bromopyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c1-9(19)10-3-2-4-12(7-10)17-14(20)18-13-6-5-11(15)8-16-13/h2-8H,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLXYCHGRAKBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(5-bromopyridin-2-yl)urea

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